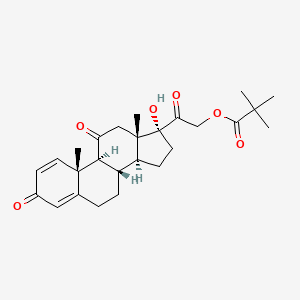

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate

CAS No.: 51192-49-5

Cat. No.: VC16991617

Molecular Formula: C26H34O6

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51192-49-5 |

|---|---|

| Molecular Formula | C26H34O6 |

| Molecular Weight | 442.5 g/mol |

| IUPAC Name | [2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |

| Standard InChI | InChI=1S/C26H34O6/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h8,10,12,17-18,21,31H,6-7,9,11,13-14H2,1-5H3/t17-,18-,21+,24-,25-,26-/m0/s1 |

| Standard InChI Key | FGBTZHGXCKUNFT-MOAAPXTLSA-N |

| Isomeric SMILES | C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C(C)(C)C)O)CCC4=CC(=O)C=C[C@]34C |

| Canonical SMILES | CC12CC(=O)C3C(C1CCC2(C(=O)COC(=O)C(C)(C)C)O)CCC4=CC(=O)C=CC34C |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 21-(2,2-dimethyl-1-oxopropoxy)-17-hydroxypregna-1,4-diene-3,11,20-trione, reflecting its intricate steroidal backbone and esterification at C21 . The molecular formula indicates the presence of 26 carbon atoms, 34 hydrogens, and 6 oxygen atoms, with the pivalate group () contributing to its molecular complexity .

Stereochemistry and Functional Groups

The compound’s steroidal framework includes:

-

A 1,4-diene system in ring A, which enhances electrophilicity and receptor binding affinity.

-

Three ketone groups at positions 3, 11, and 20, critical for glucocorticoid receptor interactions.

-

A hydroxyl group at C17 and a pivaloyl ester at C21, which influence solubility and metabolic stability .

The stereochemistry is defined by the absolute configuration at chiral centers, including , as inferred from related steroids .

Synonyms and Registry Identifiers

This compound is known by multiple synonyms, including Prednisone pivalate and 21-(2,2-Dimethyl-1-oxopropoxy)-17-hydroxypregna-1,4-diene-3,11,20-trione . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 51192-49-5 | |

| EC Number | 285-701-1 | |

| DSSTox Substance ID | DTXSID40234261 | |

| PubChem CID | 56842764 (related compound) |

Synthesis and Production

Synthetic Pathways

While detailed synthetic protocols are proprietary, the compound is likely synthesized through esterification of prednisone with pivaloyl chloride. This involves:

-

Selective protection of the C21 hydroxyl group.

-

Coupling with pivalic acid derivatives under acidic or basic conditions.

Key Reaction Steps

-

Esterification: The C21 hydroxyl group reacts with pivaloyl chloride, forming the ester bond.

-

Steroid Backbone Modification: Introduction of the 1,4-diene system via dehydrogenation of ring A.

Physicochemical Properties

Solubility and Stability

The pivalate ester enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Predicted properties include:

| Property | Value | Method |

|---|---|---|

| LogP (octanol-water) | ~2.8 (estimated) | Computational |

| Melting Point | Not reported | - |

| Stability | Sensitive to hydrolysis |

Spectroscopic Data

-

IR Spectroscopy: Peaks at ~1700 cm (C=O stretching), ~1650 cm (diene C=C).

-

NMR: NMR would show signals for methyl groups (pivalate) and olefinic protons (1,4-diene) .

Pharmacological Profile

Mechanism of Action

As a glucocorticoid analog, the compound likely binds to intracellular receptors, modulating gene expression to suppress inflammation and immune responses. The 1,4-diene system may enhance receptor affinity compared to saturated analogs.

Predicted Pharmacokinetics

-

Absorption: Improved via lipophilic pivalate group.

-

Metabolism: Ester hydrolysis in vivo releases prednisone, which is further metabolized to prednisolone.

Comparative Analysis with Related Compounds

| Compound | Modification | Bioactivity |

|---|---|---|

| Prednisone | None | Anti-inflammatory |

| 21-Pivalate derivative | Enhanced lipophilicity | Prolonged half-life |

| 21-Succinate derivative | Increased solubility | Rapid clearance |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume